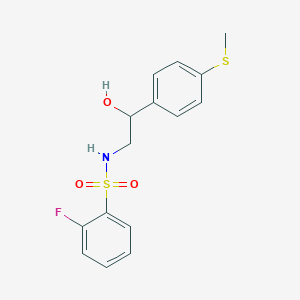
2-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide is a chemically complex compound featuring a benzenesulfonamide backbone with fluorine, hydroxyl, and methylthio functional groups. This compound's structure gives it potential relevance in fields like medicinal chemistry and pharmaceuticals.
科学的研究の応用
Chemistry
Used as a precursor in synthetic organic chemistry for the development of new materials or intermediates.
Biology
Potential use in biochemical assays due to its ability to interact with specific enzymes or biological pathways.
Medicine
Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry
Used in the development of specialty chemicals or as a part of complex formulations in agricultural chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide typically starts with the appropriate benzenesulfonyl fluoride and undergoes a series of nucleophilic substitution and addition reactions. Specific routes might involve:
Step 1: : Nucleophilic substitution with a primary amine, resulting in the formation of a sulfonamide intermediate.
Step 2: : Introduction of the hydroxy group via reaction with an epoxide.
Step 3: : Final attachment of the methylthio group through a thiol-ene reaction.
Reaction Conditions: : These steps often require specific catalysts (like Lewis acids), controlled temperatures, and inert atmospheres to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial methods scale up these reactions using continuous flow chemistry and automated reactors to optimize yield and purity. Solvent choice, reaction time, and purification steps (like recrystallization) are meticulously controlled to meet industry standards.
化学反応の分析
Types of Reactions
Oxidation: : It can be oxidized using agents such as hydrogen peroxide or m-chloroperoxybenzoic acid, potentially forming sulfoxides or sulfones.
Reduction: : Reductive amination using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic aromatic substitution can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: : m-Chloroperoxybenzoic acid in an organic solvent.
Reduction: : Sodium borohydride in ethanol or methanol.
Substitution: : Chlorinating agents or brominating agents under acidic or basic conditions.
Major Products
Oxidation Products: : Sulfoxide derivatives.
Reduction Products: : Amines or other simplified structures.
Substitution Products: : Halogenated derivatives.
作用機序
This compound’s mechanism of action is based on its ability to form hydrogen bonds, interact with hydrophobic sites, and undergo redox reactions. It potentially targets enzymes involved in oxidative stress or cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-Fluoro-N-(2-hydroxyphenyl)benzenesulfonamide: : Similar structure, lacks the methylthio group.
2-Chloro-N-(2-hydroxy-2-(4-methylthio)phenyl)benzenesulfonamide: : Chlorine instead of fluorine.
N-(2-Hydroxy-2-(4-methylthio)phenyl)benzenesulfonamide: : Without the fluoro substituent.
Uniqueness
The presence of fluorine, hydroxyl, and methylthio groups in 2-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide creates a unique steric and electronic environment. This influences its reactivity and interaction with biological targets differently compared to its analogues.
特性
IUPAC Name |
2-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S2/c1-21-12-8-6-11(7-9-12)14(18)10-17-22(19,20)15-5-3-2-4-13(15)16/h2-9,14,17-18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPPETWFSXWUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
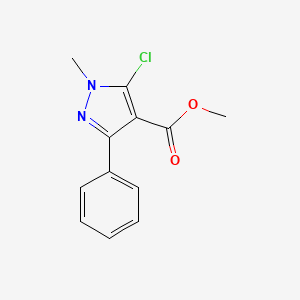
![2-Amino-4-(3-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2955425.png)
![5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2955426.png)
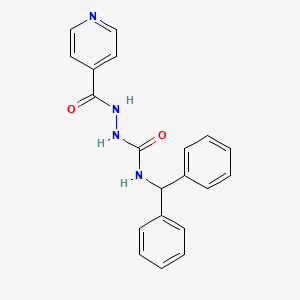
![4-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2955430.png)

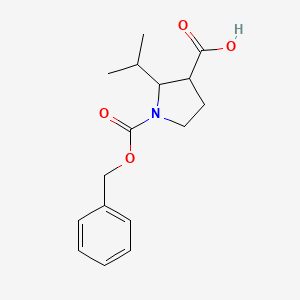
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2955433.png)
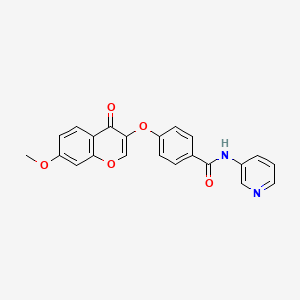
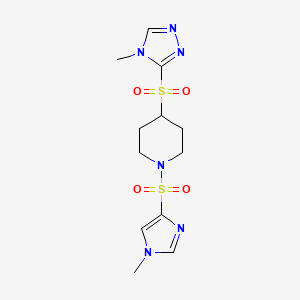
![4-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B2955439.png)
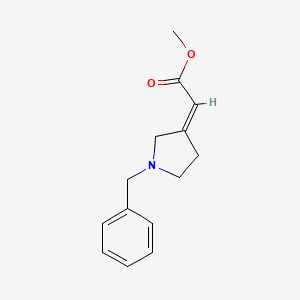
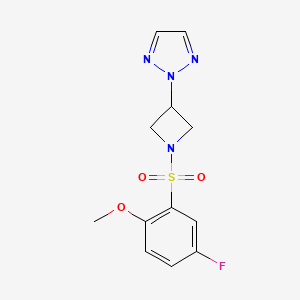
![N-(1-cyano-1,2-dimethylpropyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2955443.png)
